

An In-depth Technical Guide to the G-protein Biased Agonism of OX04528

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Compound of Interest

Compound Name: OX04528
Cat. No.: B15607985

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Audience: Researchers, Scientists, and Drug Development Professionals

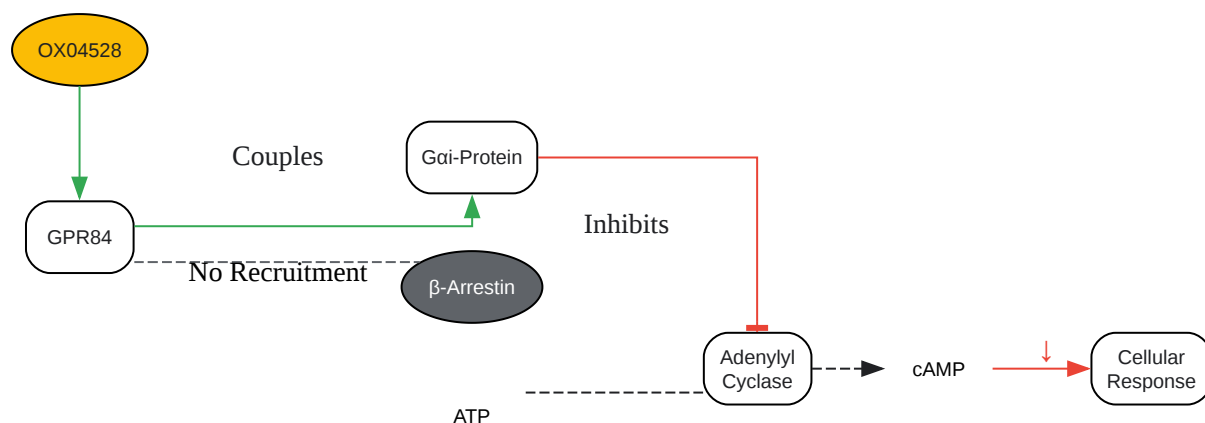
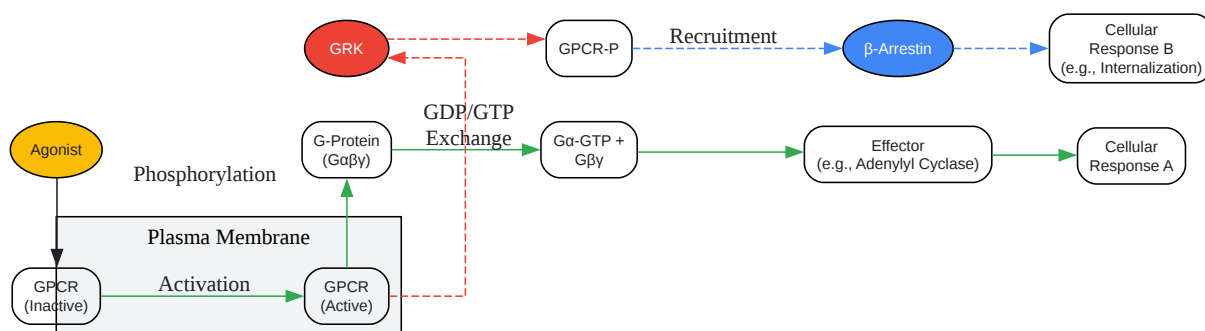
Executive Summary

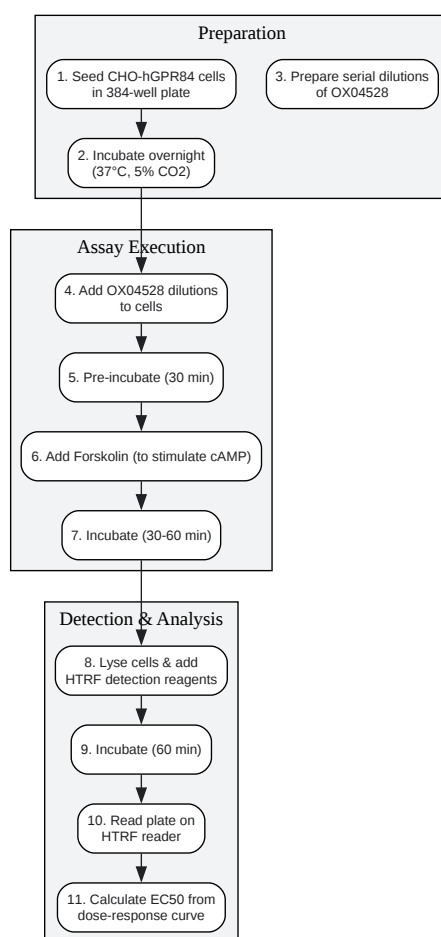
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and the target of a significant portion of modern pharmaceuticals. The traditional view of agonist action has evolved with the discovery of "biased agonism" or "functional selectivity," a phenomenon where a ligand preferentially activates one of several downstream signaling pathways over others. This selectivity offers the potential to design drugs with improved therapeutic windows, separating desired on-target effects from adverse reactions. This guide provides a detailed examination of **OX04528**, a novel, highly potent, and orally bioavailable biased agonist for the G-protein coupled receptor 84 (GPR84). **OX04528** demonstrates a profound bias for the G-protein signaling pathway, with no detectable recruitment of β -arrestin, making it a valuable tool for dissecting GPR84 pathophysiology and a lead candidate for therapeutic development.

The Principle of G-Protein Biased Agonism

GPCRs, upon activation by an agonist, undergo a conformational change that facilitates the coupling of intracellular signaling partners. Primarily, this involves heterotrimeric G-proteins ($G\alpha$, $G\beta\gamma$), which initiate a cascade of second messenger signals. Subsequently, to attenuate signaling, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domain, promoting the binding of β -arrestin proteins. β -arrestin binding not only desensitizes the G-protein signal but also initiates a distinct, G-protein-independent signaling wave and mediates receptor internalization.^{[1][2]}

Biased agonism describes the ability of a ligand to stabilize a specific receptor conformation that selectively engages one of these pathways.[3] A G-protein biased agonist, for instance, will activate the G-protein pathway while having little to no effect on β -arrestin recruitment. This is therapeutically desirable in cases where β -arrestin signaling is associated with adverse effects or rapid receptor desensitization.[2][3]





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